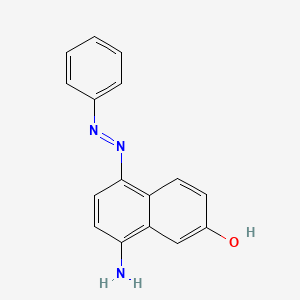

2-Naphthalenol, 8-amino-5-(phenylazo)-

Description

Contextualizing Azo Compounds and Naphthol Derivatives in Scholarly Inquiry

Azo compounds and naphthol derivatives represent two significant classes of organic molecules that have been the subject of extensive scientific inquiry for well over a century. Their importance stems from their versatile chemical properties and wide-ranging applications.

Azo Compounds: Characterized by the presence of a diazene functional group (-N=N-), azo compounds are one of the most important classes of chemical colorants. sphinxsai.com The azo group acts as a chromophore, connecting two or more aromatic rings, which forms a conjugated system responsible for the absorption of light in the visible spectrum, thus imparting color. sphinxsai.comijpsjournal.com The ease of their synthesis, typically through a two-step process involving diazotization of a primary aromatic amine followed by an azo coupling reaction with an electron-rich substrate, has led to the creation of a vast library of dyes with a wide spectrum of colors. ijpsjournal.com Beyond their use as dyes in the textile, food, and cosmetic industries, azo compounds are also investigated for their potential in other areas. sphinxsai.com Their derivatives have been explored for various applications, including as pH indicators, in optical imaging, and for their potential biological activities. sphinxsai.com

Naphthol Derivatives: Naphthols are derivatives of naphthalene (B1677914) that contain at least one hydroxyl (-OH) group, making them naphthalene analogues of phenols. They exist as two primary isomers, 1-naphthol (α-naphthol) and 2-naphthol (B1666908) (β-naphthol), depending on the position of the hydroxyl group. These compounds are crucial intermediates in the synthesis of dyes, pigments, and other organic compounds. chemicalbook.com Specifically, 2-naphthol is a common coupling component in the synthesis of azo dyes, leading to a large number of vividly colored compounds. chemicalbook.com The reactivity of the naphthalene ring system allows for the introduction of various functional groups, leading to a wide array of derivatives with tailored properties for use as antioxidants, antiseptics, and in the manufacturing of polymers and pharmaceuticals. chemicalbook.com

Structure

3D Structure

Properties

CAS No. |

85-11-0 |

|---|---|

Molecular Formula |

C16H13N3O |

Molecular Weight |

263.29 g/mol |

IUPAC Name |

8-amino-5-phenyldiazenylnaphthalen-2-ol |

InChI |

InChI=1S/C16H13N3O/c17-15-8-9-16(13-7-6-12(20)10-14(13)15)19-18-11-4-2-1-3-5-11/h1-10,20H,17H2 |

InChI Key |

LILUGONJGLSBDO-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)N=NC2=C3C=CC(=CC3=C(C=C2)N)O |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of 2 Naphthalenol, 8 Amino 5 Phenylazo

Strategies for Diazotization and Azo Coupling Reactions

The formation of 2-Naphthalenol, 8-amino-5-(phenylazo)- hinges on the precise execution of the diazotization of aniline (B41778) and the subsequent azo coupling with 8-amino-2-naphthol (B94697). The conventional approach involves the reaction of an aromatic or heterocyclic amine with a diazotizing agent at a low temperature to form a diazonium salt. researchgate.net This highly reactive intermediate is then coupled with an electron-rich nucleophile, such as a phenol (B47542) or an amine, to yield the final azo compound. researchgate.net

The general synthesis route begins with the diazotization of aniline. This is typically achieved by treating aniline with nitrous acid (HNO₂), which is generated in situ from the reaction of sodium nitrite (B80452) (NaNO₂) with a strong mineral acid like hydrochloric acid (HCl). vedantu.com The resulting benzenediazonium (B1195382) chloride is then ready for the coupling reaction.

The second stage is the azo coupling, where the benzenediazonium chloride acts as an electrophile and reacts with the activated aromatic ring of 8-amino-2-naphthol. The amino (-NH₂) and hydroxyl (-OH) groups on the naphthol ring are strong activating groups, directing the electrophilic attack of the diazonium salt.

Optimization of Reaction Parameters for Yield and Purity

Achieving a high yield and purity of 2-Naphthalenol, 8-amino-5-(phenylazo)- necessitates careful control over several reaction parameters. Key factors include the stoichiometry of the reactants, the rate of addition of reagents, and the efficiency of the purification process.

For the diazotization step, maintaining a slight excess of nitrous acid can ensure the complete conversion of the primary amine. However, an overabundance of nitrous acid can lead to unwanted side reactions, thus requiring a delicate balance. The subsequent coupling reaction's efficiency is also dependent on the precise molar ratio of the diazonium salt to the coupling component.

The rate of addition of the sodium nitrite solution to the acidic solution of aniline is critical. A slow, dropwise addition helps to maintain the low temperature of the reaction mixture and prevents the decomposition of the unstable diazonium salt. Similarly, the gradual addition of the diazonium salt solution to the alkaline solution of 8-amino-2-naphthol during the coupling stage is crucial for controlling the reaction rate and minimizing the formation of byproducts.

Post-synthesis purification is vital for obtaining a product of high purity. Common methods include recrystallization from a suitable solvent to remove unreacted starting materials and byproducts. The choice of solvent is critical; it should readily dissolve the azo dye at an elevated temperature but have low solubility at cooler temperatures to allow for effective crystallization.

Table 1: Key Parameters for Optimizing the Synthesis of 2-Naphthalenol, 8-amino-5-(phenylazo)-

| Parameter | Optimal Condition | Rationale |

| Diazotization Temperature | 0-5 °C | Minimizes decomposition of the unstable diazonium salt. vedantu.com |

| Coupling Temperature | 0-10 °C | Controls the exothermic reaction and prevents side reactions. sphinxsai.com |

| pH of Coupling Reaction | Alkaline (pH 9-10) | Facilitates the formation of the more reactive phenolate (B1203915) ion on the naphthol ring. vedantu.com |

| Rate of Reagent Addition | Slow and controlled | Prevents localized overheating and minimizes byproduct formation. |

| Purification Method | Recrystallization | Effectively removes impurities to yield a high-purity product. |

Role of pH and Temperature in Synthesis

The pH of the reaction medium plays a pivotal role in the azo coupling step. The reaction between a diazonium salt and a phenol or naphthol derivative is significantly faster at a high pH. wikipedia.org For the synthesis of 2-Naphthalenol, 8-amino-5-(phenylazo)-, the coupling reaction is typically carried out in a basic medium (pH 9-10). vedantu.com This is because the hydroxyl group of 8-amino-2-naphthol is deprotonated under alkaline conditions to form the more nucleophilic phenolate ion, which readily attacks the electrophilic diazonium salt. stackexchange.com Conversely, in a highly acidic environment, the concentration of the phenolate ion would be too low for the reaction to proceed efficiently.

Temperature control is paramount throughout the synthesis, particularly during the diazotization stage. Aromatic diazonium salts are notoriously unstable and can decompose at elevated temperatures. cuhk.edu.hk Therefore, the diazotization reaction is almost invariably carried out at a low temperature, typically between 0 and 5 °C, using an ice bath to dissipate the heat generated by the reaction. vedantu.com Maintaining this low temperature is crucial to prevent the premature decomposition of the benzenediazonium chloride, which would otherwise lead to a lower yield of the desired azo dye. While the coupling reaction is also generally performed at low temperatures, it is often slightly less temperature-sensitive than the diazotization step.

Synthesis of Structural Analogs and Derivatives of 2-Naphthalenol, 8-amino-5-(phenylazo)-

The versatile nature of the azo coupling reaction allows for the synthesis of a wide range of structural analogs and derivatives of 2-Naphthalenol, 8-amino-5-(phenylazo)-. By modifying the functional groups on either the phenyl or the naphthol moiety, or by incorporating heterocyclic structures, new compounds with altered electronic and, consequently, color properties can be generated.

Functional Group Modifications and Substituent Effects

The introduction of various substituents onto the phenyl ring of the aniline precursor can significantly impact the electronic properties and stability of the resulting azo dye. research-nexus.net Electron-donating groups (e.g., -CH₃, -OCH₃) and electron-withdrawing groups (e.g., -NO₂, -Cl, -CF₃) can be introduced to modulate the color of the dye. researchgate.net

Computational studies on the related isomer, 1-phenylazo-2-naphthol, have shown that the position of the substituent on the phenyl ring also plays a crucial role in the stability of the molecule. For instance, substitution at the ortho position is generally less favored, while meta and para substitutions can lead to more stable isomers. researchgate.net The presence of an amino group (-NH₂) as a substituent has been noted to have a particularly distinct effect on the electronic properties compared to other groups. research-nexus.net

Modifications can also be made to the 8-amino-2-naphthol component. For example, the amino group can be acylated or alkylated to introduce new functionalities and alter the dye's properties.

Table 2: Examples of Substituent Effects on Phenylazo-Naphthol Dyes

| Substituent Group | Position on Phenyl Ring | Effect on Electronic Properties |

| -NO₂ (Nitro) | Para | Electron-withdrawing, can cause a bathochromic (red) shift in absorption. researchgate.net |

| -NH₂ (Amino) | Para | Strong electron-donating, can cause a hypsochromic (blue) shift. research-nexus.net |

| -CH₃ (Methyl) | Meta/Para | Weak electron-donating, minor effect on absorption spectrum. researchgate.net |

| -Cl (Chloro) | Meta/Para | Electron-withdrawing, can lead to a slight bathochromic shift. researchgate.net |

Heterocyclic Incorporations in Azo Dye Scaffolds

The incorporation of heterocyclic rings into the structure of azo dyes is a well-established strategy for creating novel colorants with unique properties. nih.gov This can be achieved by either using a heterocyclic amine as the diazo component or a heterocyclic compound as the coupling partner.

For derivatives of 2-Naphthalenol, 8-amino-5-(phenylazo)-, a heterocyclic amine could be used in place of aniline for the diazotization reaction. For example, aminothiazoles, aminopyridines, or other nitrogen-containing heterocycles can be diazotized and then coupled with 8-amino-2-naphthol. nih.govrsc.org The resulting dyes often exhibit different colors and properties compared to their carbocyclic analogs.

Alternatively, the 8-amino-2-naphthol moiety could potentially be modified to include a heterocyclic ring system, although this is a more complex synthetic route. The introduction of these heterocyclic scaffolds can significantly influence the dye's absorption spectrum, solubility, and affinity for different substrates.

Advanced Spectroscopic and Photophysical Investigations of 2 Naphthalenol, 8 Amino 5 Phenylazo

Electronic Absorption and Emission Spectroscopy

The electronic behavior of 2-Naphthalenol, 8-amino-5-(phenylazo)- is dictated by its constituent chromophores: the aminonaphthol core and the phenylazo group. These features give rise to distinct absorption and emission properties that are sensitive to the molecular environment.

Analysis of UV-Visible Spectral Characteristics and Chromophoric Transitions

The UV-Visible absorption spectrum of compounds in the phenylazo-naphthol class is characterized by multiple absorption bands corresponding to different electronic transitions. Generally, high-energy bands in the ultraviolet region are attributed to π-π* transitions within the benzenoid and naphthol ring systems. researchgate.net A distinct, lower-energy band in the visible region is characteristic of the azo chromophore (-N=N-), which is often the result of an intramolecular charge transfer (ICT) transition. researchgate.net

The parent structure, 8-amino-2-naphthol (B94697) (8A2NP), which lacks the phenylazo group, exhibits an intense absorption maximum in aqueous solution at approximately 337 nm. semanticscholar.org The introduction of the phenylazo group at the 5-position extends the π-conjugated system, leading to a significant bathochromic (red) shift of the absorption bands into the visible spectrum. For related 1-phenylazo-2-naphthol compounds, this visible absorption maximum (λmax) is observed around 489 nm. sphinxsai.com This transition is responsible for the compound's distinct color. The exact position and intensity of these bands are influenced by solvent polarity. researchgate.net

| Compound Moiety | Solvent | Absorption Maximum (λmax) | Attributed Transition |

|---|---|---|---|

| 8-amino-2-naphthol (core) | Aqueous Solution | ~337 nm | π-π* |

| 1-phenylazo-2-naphthol (related compound) | Not Specified | 489 nm | Intramolecular Charge Transfer (ICT) |

Fluorescence Behavior and Quantum Yields

The fluorescence properties of 2-Naphthalenol, 8-amino-5-(phenylazo)- are primarily governed by the 8-amino-2-naphthol (8A2NP) core. In aqueous solutions, 8A2NP displays an intense emission with a maximum at approximately 448 nm. semanticscholar.org However, many azo compounds are known to exhibit very low fluorescence quantum yields or are non-fluorescent. This is often due to efficient non-radiative decay pathways, such as rapid trans-cis isomerization around the -N=N- bond in the excited state, which effectively quenches fluorescence.

| Compound Moiety | Solvent | Emission Maximum (λem) |

|---|---|---|

| 8-amino-2-naphthol (core) | Aqueous Solution (pH ~6) | ~448 nm |

Vibrational Spectroscopy (IR, Raman) for Structural Elucidation

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides critical information for the structural confirmation of 2-Naphthalenol, 8-amino-5-(phenylazo)- by identifying the characteristic vibrational modes of its functional groups.

Studies on related phenylazonaphthol pigments have allowed for the assignment of key vibrational bands. researchgate.netdocumentsdelivered.com The IR spectrum typically shows a broad absorption band in the 3100-3400 cm⁻¹ region, corresponding to the O-H and N-H stretching vibrations. The stretching vibration of the azo group (N=N) is a key identifier and typically appears in the 1400-1550 cm⁻¹ range. researchgate.net Aromatic C-H stretching vibrations are observed around 3000-3100 cm⁻¹, while aromatic C=C stretching modes produce signals in the 1450-1600 cm⁻¹ region.

| Frequency Range (cm⁻¹) | Vibrational Mode Assignment | Functional Group |

|---|---|---|

| 3100 - 3400 | O-H and N-H stretching | Hydroxyl and Amino |

| 3000 - 3100 | Aromatic C-H stretching | Phenyl and Naphthyl rings |

| 1450 - 1600 | Aromatic C=C stretching | Phenyl and Naphthyl rings |

| 1400 - 1550 | N=N stretching | Azo group |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Conformation

NMR spectroscopy is a powerful tool for elucidating the precise molecular structure and conformation of 2-Naphthalenol, 8-amino-5-(phenylazo)- in solution. Analysis of related azo dyes provides expected chemical shift ranges for the different nuclei. repec.org

In the ¹H NMR spectrum, protons on the aromatic rings are expected to resonate in the downfield region, typically between δ 7.0 and 9.0 ppm. The chemical shifts of the -OH and -NH₂ protons can vary significantly depending on the solvent, concentration, and temperature, and they often appear as broad signals.

It is important to note that many phenylazo-naphthol compounds can exist as a mixture of two tautomeric forms in solution: the azo form (with an -OH group) and the hydrazone form (with a C=O group and an N-H bond). researchgate.net The position of this equilibrium is solvent-dependent and can be investigated using ¹³C NMR spectroscopy, as the chemical shifts of the carbon atoms involved in the tautomerism are significantly different between the two forms.

| Nucleus | Functional Group | Expected Chemical Shift (δ, ppm) |

|---|---|---|

| ¹H | Aromatic Protons (Ar-H) | 7.0 - 9.0 |

| ¹H | Hydroxyl Proton (-OH) | Variable (often broad) |

| ¹H | Amino Protons (-NH₂) | Variable (often broad) |

| ¹³C | Aromatic Carbons (Ar-C) | 110 - 160 |

Excited State Prototropic Processes and Proton Transfer Dynamics

The presence of both a proton-donating hydroxyl group (-OH) and a proton-accepting amino group (-NH₂) on the naphthol core makes this molecule a candidate for complex excited-state proton transfer (ESPT) phenomena. bowdoin.edu Aromatic phenols and amines typically become more acidic and less basic, respectively, in the electronically excited state. bose.res.in

Studies on the parent 8-amino-2-naphthol (8A2NP) reveal a fascinating solvent-dependent ESPT mechanism. bowdoin.edu

In water , the protonated form (cation) of 8A2NP in the excited state undergoes ESPT from the hydroxyl group to a water molecule, leading to the formation of a zwitterion. bowdoin.edu

In aprotic solvents like acetonitrile (B52724) or THF, the ESPT pathway changes. Here, the excited cation deprotonates from the ammonium (B1175870) (-NH₃⁺) site to form the neutral species. bowdoin.edu

In methanol , no ESPT is observed for 8A2NP, highlighting the critical role of the solvent's proton-accepting and donating capabilities in directing the deactivation pathway. bowdoin.edu

These findings indicate that the prototropic behavior of 2-Naphthalenol, 8-amino-5-(phenylazo)- is highly sensitive to its environment, with different excited-state species being formed depending on the solvent properties. chemrxiv.org

Influence of Microenvironment and Solvation on Photophysical Behavior (e.g., Micellar Systems)

The photophysical properties of 2-Naphthalenol, 8-amino-5-(phenylazo)- are profoundly influenced by the polarity and structure of its immediate microenvironment, a phenomenon known as solvatochromism. The behavior of the 8A2NP core has been extensively studied in different solvents and organized media like micelles. semanticscholar.org

In aqueous solution, as the concentration of surfactants such as sodium dodecyl sulfate (B86663) (SDS), cetyltrimethylammonium bromide (CTAB), or Triton X-100 (TX-100) is increased beyond their critical micelle concentration (CMC), significant changes in the fluorescence spectrum are observed. semanticscholar.org Typically, the fluorescence intensity is enhanced, and the emission maximum undergoes a hypsochromic (blue) shift. semanticscholar.org For instance, upon incorporation into SDS micelles, the emission maximum of 8A2NP shifts from 448 nm in water to 431 nm. semanticscholar.org

This behavior indicates that the molecule partitions from the bulk polar aqueous environment into the more nonpolar, confined environment of the micelle. The blue shift suggests that the ground state is stabilized by the polar solvent more than the excited state. Such probes are valuable for studying the microenvironments of complex systems like micelles and biological membranes. semanticscholar.org

| Compound Moiety | Medium | Emission Maximum (λem) | Observation |

|---|---|---|---|

| 8-amino-2-naphthol (core) | Aqueous Solution (0 mM SDS) | 448 nm | Reference in bulk water |

| 8-amino-2-naphthol (core) | Aqueous Solution (100 mM SDS) | 431 nm | 17 nm blue shift in micellar environment |

Theoretical and Computational Chemistry Studies of 2 Naphthalenol, 8 Amino 5 Phenylazo

Quantum Chemical Calculations (DFT, HF) for Electronic Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT) and Hartree-Fock (HF) methods, are fundamental tools for investigating the electronic properties of molecules. samipubco.com DFT, with functionals like B3LYP, is widely used for its balance of computational cost and accuracy in predicting the structural and spectral properties of organic molecules. irjweb.comresearchgate.net These calculations allow for the optimization of the molecular geometry to find the most stable conformation and to determine various electronic parameters that govern the molecule's reactivity. indexcopernicus.com

For azo dyes, these computational methods are employed to understand their chemical and physical properties at an atomic level. researchgate.net The analysis of the electronic wave function, often described by a basis set such as 6-311G(d,p), provides a detailed picture of the electron distribution and energy levels within the molecule. researchgate.net This information is critical for predicting how the molecule will interact with other chemical species and with light.

The Frontier Molecular Orbital (FMO) theory is a key component of quantum chemical analysis. researchgate.net The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions and electronic transitions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. samipubco.com The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and optical properties. irjweb.com

A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. irjweb.com This gap is directly related to the electronic absorption properties of the dye; a smaller gap typically corresponds to absorption at longer wavelengths. mdpi.com For instance, in related azo dye studies, the HOMO-LUMO energy gap was calculated to be 3.34 eV, indicating good thermodynamic stability. researchgate.net In naphthalene (B1677914) derivatives, DFT calculations have shown energy gaps around 4.75 eV. samipubco.com The distribution of these orbitals is also significant; in many azo derivatives, the HOMO is concentrated on one part of the molecule (e.g., a substituted phenyl ring), while the LUMO is located elsewhere, facilitating intramolecular charge transfer upon excitation. nih.gov

| Parameter | Description | Typical Calculated Value (eV) |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.24 researchgate.net |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -2.90 researchgate.net |

| ΔE (Gap) | HOMO-LUMO Energy Gap (ELUMO - EHOMO) | 3.34 researchgate.net |

Note: The values presented are for a representative azo dye and serve as an illustrative example.

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and predict its reactivity. nih.gov The MEP surface displays regions of varying electron density, which are color-coded to indicate electrostatic potential. nih.gov

Typically, red-colored regions represent negative electrostatic potential, indicating electron-rich areas that are susceptible to electrophilic attack. nih.gov Conversely, blue-colored regions denote positive electrostatic potential, which are electron-poor and thus prone to nucleophilic attack. nih.gov Green areas signify neutral or zero potential. nih.gov For azo dyes, MEP maps reveal that negative potential is often localized over nitrogen and oxygen atoms, which are key sites for interactions like hydrogen bonding. nih.gov This analysis helps in understanding the non-covalent interactions and the sites where the molecule is most likely to react. researchgate.net

Tautomeric Equilibrium and Interconversion Mechanisms (Azo-Hydrazo Tautomerism)

Azo dyes derived from naphthols, including 2-Naphthalenol, 8-amino-5-(phenylazo)-, are known to exist as a mixture of two tautomeric forms: the azo (enol) form and the hydrazone (keto) form. mdpi.comresearchgate.net This phenomenon, known as azo-hydrazone tautomerism, involves the migration of a proton between a nitrogen atom of the azo group and the oxygen atom of the hydroxyl group. mdpi.com The two tautomers possess distinct structures and, consequently, different colors, chemical properties, and stability. researchgate.net

The position of the tautomeric equilibrium is influenced by several factors, including the molecular structure, the solvent, temperature, and pH. researchgate.netresearchgate.net Computational studies using methods like the semi-empirical PM5 method can estimate the enthalpy of formation for both tautomers in the gas phase and in solution. researchgate.net Generally, the hydrazone form is often more stable, particularly in polar solvents like water, due to stronger intramolecular hydrogen bonding and greater solvation energy. researchgate.netunifr.ch The energy difference between the two forms is typically small, allowing for their coexistence in equilibrium. researchgate.net The interconversion between the azo and hydrazone forms is a dynamic process that dictates the final properties of the dye in a given environment. researchgate.net

Molecular Modeling and Conformational Analysis

Molecular modeling and conformational analysis are essential for determining the three-dimensional structure of 2-Naphthalenol, 8-amino-5-(phenylazo)-. Using computational methods like DFT, researchers can perform geometry optimization to find the lowest energy structure of the molecule. researchgate.net This process involves calculating the forces on each atom and adjusting their positions until a stable conformation is reached. researchgate.net

Prediction of Spectroscopic Properties through Computational Methods

Computational methods are widely used to predict and interpret the spectroscopic properties of molecules, providing insights that complement experimental data. Time-Dependent Density Functional Theory (TD-DFT) is a common approach for calculating the electronic absorption spectra (UV-Vis) of dyes. researchgate.net These calculations can predict the absorption maxima (λmax) associated with electronic transitions, often the π–π* and n–π* transitions characteristic of azo dyes. mdpi.com

Similarly, vibrational spectra, such as Infrared (IR) and Raman spectra, can be computed by calculating the vibrational frequencies of the molecule's normal modes. researchgate.netresearchgate.net These theoretical spectra help in the assignment of experimental vibrational bands to specific molecular motions. researchgate.net Furthermore, methods like the Gauge-Independent Atomic Orbital (GIAO) approach can be used to predict Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C), which are invaluable for structural elucidation. researchgate.netresearchgate.net Comparing these computationally predicted spectra with experimental results serves to validate both the theoretical model and the experimental structural assignment. researchgate.net

Investigation of Non-Linear Optical (NLO) Properties through Theoretical Approaches

Azo dyes are of significant interest for applications in non-linear optics (NLO) due to their extended π-conjugated systems and the presence of electron donor and acceptor groups, which facilitate intramolecular charge transfer. nih.govymerdigital.com Theoretical calculations are instrumental in predicting and understanding the NLO properties of these molecules. researchgate.net

Electrochemical Properties and Redox Mechanisms of 2 Naphthalenol, 8 Amino 5 Phenylazo

Voltammetric Studies (Cyclic Voltammetry, Differential Pulse Polarography)

Voltammetric techniques are instrumental in elucidating the electrochemical properties of 2-Naphthalenol, 8-amino-5-(phenylazo)-. Studies on analogous azo dyes, such as 2-Phenylazo-1-naphthol-4-sulphonic acid, utilizing methods like cyclic voltammetry (CV) and constant current electrolysis, provide significant insights into the expected behavior of the target compound. sphinxsai.com These investigations are typically conducted using a three-electrode system, which commonly includes a glassy carbon electrode (GCE) as the working electrode, an Ag/AgCl reference electrode, and a platinum auxiliary electrode. sphinxsai.com

Conversely, in neutral and basic media, the reduction mechanism is simplified. It typically proceeds in a single step, presenting as one irreversible cathodic wave in the cyclic voltammogram. sphinxsai.com This single-step reduction leads to the formation of a stable hydrazo compound via a two-electron, two-proton electrode process. sphinxsai.com The electrochemical behavior of azo dyes is known to be irreversible, a characteristic that has been observed in studies of related compounds. researchgate.net

The electrochemical response of 2-Naphthalenol, 8-amino-5-(phenylazo)- is significantly influenced by experimental parameters such as scan rate and the pH of the supporting electrolyte. The effect of scan rate is a critical diagnostic tool in electrochemical studies. For a diffusion-controlled process, a linear relationship is expected between the peak current and the square root of the scan rate. Investigations on similar azo dyes have confirmed that the reduction process is indeed diffusion-controlled. sphinxsai.com

The pH of the medium plays a crucial role in the electrochemical behavior, affecting both the peak potentials and the number of observed peaks. As previously noted, the reduction mechanism can shift from a two-step process in acidic conditions to a single-step process in neutral and basic media. sphinxsai.com This pH dependence indicates the direct involvement of protons in the electrode reaction, a common feature for the reduction of azo compounds.

Table 1: Expected Influence of Scan Rate and pH on Voltammetric Parameters of 2-Naphthalenol, 8-amino-5-(phenylazo)-

| Parameter | Influence of Increasing Scan Rate | Influence of Increasing pH |

| Cathodic Peak Current (Ipc) | Increases | Generally decreases |

| Cathodic Peak Potential (Epc) | Shifts to more negative values for irreversible processes | Shifts to more negative values |

| Number of Reduction Peaks | Unchanged | May decrease from two to one |

Elucidation of Electron Transfer Pathways and Reduction Mechanisms

The reduction mechanism of 2-Naphthalenol, 8-amino-5-(phenylazo)- is understood to proceed via the cleavage of the azo bond. Based on studies of analogous compounds, the proposed mechanism varies with the pH of the solution.

In acidic media (pH < 7), the reduction is a four-electron, four-proton process that occurs in two distinct steps:

Step 1: The azo group is reduced to a hydrazo intermediate. C₆H₅-N=N-C₁₀H₅(NH₂)(OH) + 2e⁻ + 2H⁺ → C₆H₅-NH-NH-C₁₀H₅(NH₂)(OH)

Step 2: The hydrazo intermediate is further reduced, leading to the cleavage of the N-N bond. C₆H₅-NH-NH-C₁₀H₅(NH₂)(OH) + 2e⁻ + 2H⁺ → C₆H₅-NH₂ + H₂N-C₁₀H₅(NH₂)(OH)

In neutral and basic media (pH ≥ 7), the reduction is a two-electron, two-proton process that proceeds in a single step, forming a stable hydrazo compound: sphinxsai.com C₆H₅-N=N-C₁₀H₅(NH₂)(OH) + 2e⁻ + 2H⁺ → C₆H₅-NH-NH-C₁₀H₅(NH₂)(OH)

These proposed mechanisms are supported by data obtained from cyclic voltammetry and constant current electrolysis of similar azo dyes. sphinxsai.com

Kinetic Parameters of Electrochemical Processes

The kinetic parameters of the electrochemical processes involving 2-Naphthalenol, 8-amino-5-(phenylazo)- can be evaluated from voltammetric data. For irreversible electrode processes, the product of the anodic transfer coefficient (α) and the number of electrons transferred in the rate-determining step (nₐ) can be determined. These parameters provide valuable information about the kinetics of the electron transfer at the electrode surface. For similar azo compounds, these kinetic parameters have been calculated and are indicative of the feasibility of the reduction process. sphinxsai.com The diffusion-controlled nature of the process is a key finding from the analysis of the effect of scan rate on the peak current. sphinxsai.com

Table 2: Typical Kinetic Parameters for the Electrochemical Reduction of Azo Dyes

| Parameter | Description | Method of Determination |

| αnₐ | Product of the anodic transfer coefficient and the number of electrons in the rate-determining step | From the slope of the plot of peak potential vs. logarithm of scan rate |

| D₀ | Diffusion coefficient | From the slope of the plot of peak current vs. the square root of the scan rate (Randles-Sevcik equation) |

| kₛ | Standard heterogeneous rate constant | Can be estimated using various electrochemical methods |

Electrocatalytic Applications and Sensor Development based on Redox Behavior

The well-defined redox behavior of 2-Naphthalenol, 8-amino-5-(phenylazo)- and related azo dyes makes them promising candidates for the development of electrochemical sensors. The modification of electrode surfaces with these compounds can enhance their sensitivity and selectivity towards the determination of various analytes. For instance, glassy carbon electrodes modified with structurally similar compounds, such as 1-Amino-2-Naphthol-4-Sulphonic Acid, have been successfully employed for the voltammetric determination of environmental pollutants like 2-Nitrophenol. researchgate.net The electrocatalytic activity of these modified electrodes often leads to an increase in the peak currents and a decrease in the overpotential for the analyte's redox reaction, thereby improving the analytical performance of the sensor.

The development of such sensors involves the immobilization of the azo dye onto the electrode surface, which can be achieved through various techniques, including electrochemical deposition. The resulting modified electrode can then be used for the quantitative analysis of target molecules using sensitive electrochemical techniques like differential pulse voltammetry (DPV). researchgate.net The linear relationship between the peak current and the concentration of the analyte forms the basis for its quantification.

Coordination Chemistry of 2 Naphthalenol, 8 Amino 5 Phenylazo As a Ligand

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with azo-naphthol ligands typically involves the reaction of the ligand with a metal salt in a suitable solvent, often with heating to facilitate the reaction. A general procedure involves dissolving the ligand in a solvent like ethanol and adding a solution of the metal salt (e.g., chlorides or acetates of transition metals) nih.govnih.gov. The mixture is then refluxed for a period, after which the resulting solid complex is filtered, washed, and dried nih.gov.

Characterization of these complexes is performed using a variety of spectroscopic and analytical techniques:

Elemental Analysis (C, H, N): To determine the empirical formula of the complex.

Infrared (IR) Spectroscopy: To identify which functional groups of the ligand are involved in coordination with the metal ion.

UV-Visible Spectroscopy: To study the electronic transitions within the complex and compare them to the free ligand.

Molar Conductivity Measurements: To determine if the complexes are electrolytic or non-electrolytic in nature.

Magnetic Susceptibility Measurements: To determine the magnetic properties of the complex, which provides information about the geometry and the oxidation state of the central metal ion.

Mass Spectrometry: To confirm the molecular weight of the synthesized complexes .

For related azo-naphthol compounds, complexes with metals such as Ni(II), Pd(II), Pt(IV), Co(II), Cu(II), and Fe(III) have been synthesized and characterized researchgate.netresearchgate.net.

Ligand-Metal Ion Binding Modes and Chelation Sites

For azo dyes containing a hydroxyl group ortho to the azo group, coordination with metal ions typically occurs in a bidentate fashion. The chelation involves the nitrogen atom of the azo group and the oxygen atom of the deprotonated hydroxyl group, forming a stable chelate ring researchgate.netresearchgate.net.

In the case of 2-Naphthalenol, 8-amino-5-(phenylazo)- , potential chelation sites would include:

The oxygen atom of the hydroxyl group at the C2 position.

A nitrogen atom of the azo group (-N=N-).

The nitrogen atom of the amino group at the C8 position.

Without experimental data, the exact binding mode is speculative. However, similar ligands like 1-(2-pyridylazo)-2-naphthol (PAN) act as bidentate or tridentate ligands, coordinating through the pyridyl nitrogen, the azo nitrogen, and the naphtholic oxygen researchgate.net. The presence of the 8-amino group in the target compound introduces another potential coordination site, possibly allowing for tridentate chelation, which would enhance complex stability.

Influence of Metal Coordination on Spectroscopic and Photophysical Properties

The coordination of a metal ion to an azo-naphthol ligand induces significant changes in its spectroscopic properties.

IR Spectra: Upon complexation, the characteristic vibrational frequency of the groups involved in bonding shifts. For instance, the stretching vibration of the phenolic O-H group disappears upon deprotonation and coordination. The band corresponding to the -N=N- stretching vibration often shifts to a lower frequency, indicating its involvement in the coordination researchgate.net. New bands at lower frequencies may also appear, corresponding to the formation of metal-nitrogen (M-N) and metal-oxygen (M-O) bonds semanticscholar.org.

UV-Visible Spectra: The electronic spectra of the free ligands typically show bands corresponding to π →π* and n →π* transitions. Upon complexation, these bands often shift (either bathochromically or hypsochromically). Additionally, new bands may appear in the visible region, which are attributed to ligand-to-metal charge transfer (LMCT) or metal-to-ligand charge transfer (MLCT) transitions, or d-d transitions within the metal ion semanticscholar.orgresearchgate.net. These changes are responsible for the different colors observed between the free ligand and its metal complexes.

Structural Characterization of Metal Complexes (e.g., X-ray Diffraction, ESR)

Electron Spin Resonance (ESR) spectroscopy is a valuable technique for characterizing complexes containing paramagnetic metal ions, such as Cu(II) or high-spin Fe(III). The ESR spectrum provides information about the electronic environment and the geometry of the metal coordination sphere.

As no specific complexes of 2-Naphthalenol, 8-amino-5-(phenylazo)- have been reported in the searched literature, no X-ray diffraction or ESR data are available for them.

Applications of Metal-Azo Complexes in Materials Science and Catalysis

Metal complexes of azo dyes are investigated for a wide range of applications due to their intense colors, stability, and diverse chemical properties.

Dyes and Pigments: A primary application is in the textile and printing industries jmchemsci.com. The coordination with metals can enhance the light and wash fastness of the dyes.

Functional Materials: Azo compound metal complexes are of interest for applications in optical computing and data storage .

Catalysis: Some transition metal complexes, including those with azo-azomethine ligands, have been investigated as catalysts, for instance, in water oxidation reactions researchgate.net.

Biological and Analytical Applications: Azo dyes are used as indicators and analytical reagents for the determination of metal ions uokerbala.edu.iq. Some metal-azo complexes have also been studied for their potential biological activities, including antibacterial and anticancer properties jmchemsci.comuokerbala.edu.iq.

While these applications are common for the broader class of metal-azo complexes, specific uses for complexes of 2-Naphthalenol, 8-amino-5-(phenylazo)- have not been documented in the available literature.

Applications in Advanced Materials and Nanoscience Research Oriented

Development of Photoresponsive Materials

The core of 2-Naphthalenol, 8-amino-5-(phenylazo)-'s application in photoresponsive materials lies in the reversible trans-cis isomerization of its azobenzene (B91143) group upon light irradiation. rsc.orgiitm.ac.in This photoisomerization induces changes in the molecule's geometry, dipole moment, and spectroscopic properties. iitm.ac.in When incorporated into a polymer matrix, these molecular-level changes can be translated into macroscopic effects, making the material responsive to light. iitm.ac.in

Research in this area focuses on synthesizing polymers with this azo dye moiety either in the main chain or as a side chain. spiedigitallibrary.orgmdpi.com The photo-induced isomerization can alter various material properties, including:

Shape and Volume: Leading to photocontractile effects where the material shrinks upon irradiation and relaxes in the dark or under different light conditions. bohrium.com

Surface Morphology: Enabling the formation of surface relief gratings (SRGs). rsc.org

Optical Properties: Such as photoinduced birefringence and dichroism, which are crucial for optical data storage. rsc.org

The thermal stability of the cis isomer and the quantum yields of the isomerization process are critical parameters that researchers aim to optimize by modifying the chemical structure of the azo dye.

Integration into Optical Sensing Platforms (Colorimetric and Fluorescent Sensors)

The vibrant color of 2-Naphthalenol, 8-amino-5-(phenylazo)- and the sensitivity of its electronic structure to the local environment make it a prime candidate for optical sensing applications. It can be integrated into platforms for detecting various analytes, particularly metal ions, through colorimetric and fluorescent sensing mechanisms. bohrium.commdpi.com

Colorimetric Sensors: The interaction of the azo dye with a target analyte can lead to a noticeable change in its color, which can be detected by the naked eye or with a simple spectrophotometer. chemrxiv.org This color change arises from the alteration of the dye's electronic structure upon binding with the analyte, which in turn shifts its absorption spectrum. bohrium.com Azo dyes with hydroxyl and amino groups, such as 2-Naphthalenol, 8-amino-5-(phenylazo)-, are effective chelating agents for metal ions. acs.org The binding of a metal ion can perturb the intramolecular charge transfer (ICT) within the dye molecule, resulting in a distinct colorimetric response. lookchem.com

Fluorescent Sensors: While many azo compounds are known to quench fluorescence, specific structural modifications can lead to the development of fluorescent sensors. nih.gov The integration of a fluorophore into the molecular structure containing the 2-Naphthalenol, 8-amino-5-(phenylazo)- moiety can result in a sensor where the binding of an analyte modulates the fluorescence intensity. This can occur through mechanisms such as photoinduced electron transfer (PET) or Förster resonance energy transfer (FRET). For instance, a sensor could be designed to "turn on" fluorescence upon binding to a specific metal ion. nih.gov

Table 1: Research Findings on Azo Dye-Based Optical Sensors

| Sensor Type | Analyte Detected | Principle of Detection | Key Findings |

|---|---|---|---|

| Colorimetric | Co(II) and Fe(II) ions | Change in absorption spectrum upon metal ion binding. bohrium.com | High sensitivity and selectivity observed for specific metal ions in aqueous solutions. bohrium.com |

| Colorimetric | Cu(II), Sn(II), and Al(III) ions | Distinct color changes and peak shifting in the presence of target ions. chemrxiv.org | The sensor molecule exhibited a clear visual colorimetric response to the target metal ions. chemrxiv.org |

| Fluorescent | Al(III) ions | Fluorescence enhancement upon binding with the metal ion. nih.gov | The probe demonstrated a good linear relationship between fluorescence intensity and analyte concentration with a low detection limit. nih.gov |

| Fluorescent | Phenylalanine | Enantioselective recognition leading to changes in fluorescence response. nih.gov | The sensor showed a significant fluorescence enhancement for one enantiomer over the other. nih.gov |

Research into Non-Linear Optical (NLO) Materials

The quest for advanced materials for photonics and optoelectronics has driven significant research into organic molecules with large second-order and third-order non-linear optical (NLO) properties. researchgate.netaip.org Azo dyes, including 2-Naphthalenol, 8-amino-5-(phenylazo)-, are a class of chromophores that have been extensively investigated for their NLO response. researchgate.netresearchgate.net

The NLO properties of these molecules arise from their asymmetric electronic structure, characterized by an electron donor group (the amino and hydroxyl groups) and an electron acceptor group (the azo group) connected by a π-conjugated system (the naphthalene (B1677914) and phenyl rings). mdpi.com This "push-pull" configuration facilitates intramolecular charge transfer, leading to a large change in dipole moment upon excitation, which is a key determinant of the second-order hyperpolarizability (β). mdpi.comnih.gov

Research in this field involves:

Molecular Engineering: Synthesizing derivatives of 2-Naphthalenol, 8-amino-5-(phenylazo)- with stronger donor and acceptor groups to enhance the hyperpolarizability. researchgate.net

Theoretical Calculations: Using quantum chemical methods like Density Functional Theory (DFT) to predict the NLO properties of new designs and to understand the structure-property relationships. nih.govresearchgate.net

Experimental Characterization: Employing techniques such as the Z-scan method to measure the third-order NLO susceptibility (χ(3)) of materials incorporating these dyes. aip.orgresearchgate.net

Table 2: Data on NLO Properties of Azo Dye Systems

| Azo Dye System | NLO Property Measured | Technique Used | Reported Value |

|---|---|---|---|

| Azo dye attached polymer | Third-order nonlinear optical susceptibility (χ(3)) | Third harmonic generation Maker fringe method | 1.26 × 10⁻¹² esu |

| 1-(2,5-Dimethoxy-phenylazo)-naphthalen-2-ol | Second-order hyperpolarizability (γ) | DFT calculations | Good agreement with experimental results |

| Thiazole azo dyes | Total hyperpolarizability | B3LYP, CAM-B3LYP, and ωB97XD functionals | Very high values indicating potent NLO behavior |

Fabrication of Functional Films and Thin Layers

The ability to organize functional molecules into well-defined thin films is crucial for the development of many advanced materials and devices. 2-Naphthalenol, 8-amino-5-(phenylazo)-, due to its planar aromatic structure, is amenable to fabrication into functional films and thin layers using various techniques.

One of the most prominent methods is the Langmuir-Blodgett (LB) technique . wikipedia.org This method allows for the creation of highly ordered monomolecular layers by transferring a floating monolayer from a liquid-gas interface onto a solid substrate. wikipedia.orgnih.gov While non-amphiphilic azo dyes may not form stable Langmuir films on their own, they can be co-spread with other materials, such as liquid crystals, to form stable monolayers. tandfonline.comresearchgate.net The resulting LB films can exhibit a high degree of molecular orientation, which is essential for applications requiring anisotropic properties, such as NLO devices. acs.org

Other techniques for fabricating thin films include:

Spin Coating: This involves depositing a solution of the azo dye-containing material onto a spinning substrate, resulting in a thin, uniform film.

Thermal Evaporation: In this vacuum deposition technique, the material is heated until it sublimes, and the vapor then condenses onto a cooler substrate to form a thin film. researchgate.net

The properties of these films, such as their thickness, uniformity, and molecular packing, can be controlled by the fabrication parameters and have a significant impact on their performance in various applications. acs.org

Analytical Methodologies and Separation Science for 2 Naphthalenol, 8 Amino 5 Phenylazo

Chromatographic Techniques (HPLC, UPLC, TLC) for Analysis and Purification

Chromatographic methods are paramount for the separation and purification of "2-Naphthalenol, 8-amino-5-(phenylazo)-" from reaction mixtures and for its quantitative determination. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most powerful techniques for this purpose, offering high resolution and sensitivity.

A recommended starting point for the analysis of "2-Naphthalenol, 8-amino-5-(phenylazo)-" is a reverse-phase (RP) HPLC method. sielc.com A suitable method employs a Newcrom R1 column with a mobile phase consisting of a mixture of acetonitrile (B52724) (MeCN), water, and phosphoric acid. sielc.com The phosphoric acid acts as a modifier to improve peak shape and retention time stability. For applications requiring mass spectrometric detection, the non-volatile phosphoric acid can be substituted with a volatile acid like formic acid. sielc.com

The principles of this HPLC method are readily transferable to UPLC systems. By utilizing columns with smaller particle sizes (e.g., sub-2 µm), the separation can be performed much faster and with greater efficiency, a hallmark of UPLC. sielc.com This approach is particularly beneficial for high-throughput screening and for the rapid analysis of multiple samples.

Thin-Layer Chromatography (TLC) serves as a simpler, more cost-effective technique for the qualitative analysis of "2-Naphthalenol, 8-amino-5-(phenylazo)-". It is particularly useful for monitoring the progress of chemical reactions and for preliminary purity assessments. A typical TLC analysis would involve spotting a solution of the compound onto a silica (B1680970) gel plate and developing it with a suitable solvent system, such as a mixture of dichloromethane (B109758) and methanol. The separated spots can be visualized under UV light or by using a suitable staining reagent.

| Technique | Stationary Phase | Mobile Phase (Typical) | Application |

| HPLC/UPLC | Newcrom R1 (or similar C18) | Acetonitrile, Water, Phosphoric Acid (or Formic Acid for MS) | Quantitative analysis, Purification, Impurity profiling |

| TLC | Silica Gel | Dichloromethane/Methanol | Reaction monitoring, Qualitative purity assessment |

Mass Spectrometric Identification and Quantification

Mass spectrometry (MS) is an indispensable tool for the structural elucidation and sensitive quantification of "2-Naphthalenol, 8-amino-5-(phenylazo)-". When coupled with a chromatographic technique like HPLC or UPLC (LC-MS), it provides both retention time and mass-to-charge ratio (m/z) information, leading to highly specific identification.

For the analysis of "2-Naphthalenol, 8-amino-5-(phenylazo)-," electrospray ionization (ESI) is a suitable ionization technique, typically operating in the positive ion mode to generate the protonated molecule [M+H]⁺. High-resolution mass spectrometry (HRMS) can be employed to determine the elemental composition of the parent ion and its fragments, further confirming the compound's identity.

Tandem mass spectrometry (MS/MS) is used to obtain structural information by fragmenting the precursor ion. The fragmentation of azobenzene (B91143) derivatives often involves cleavage of the azo bond (-N=N-), as well as fragmentations within the aromatic rings. For "2-Naphthalenol, 8-amino-5-(phenylazo)-", characteristic fragment ions would be expected from the cleavage of the azo linkage, yielding ions corresponding to the aminonaphthol and phenyl moieties.

Spectrophotometric Detection Methods

The vibrant color of "2-Naphthalenol, 8-amino-5-(phenylazo)-" is due to the presence of the azo chromophore, which makes it amenable to detection and quantification by UV-Visible spectrophotometry. Azo dyes are known to exhibit strong absorption bands in the visible region of the electromagnetic spectrum, typically between 400 and 700 nm. worldwidejournals.com

The absorption maximum (λmax) of an azo dye is influenced by the electronic properties of the substituents on the aromatic rings and the pH of the solution. The presence of both an amino (-NH2) and a hydroxyl (-OH) group as auxochromes in "2-Naphthalenol, 8-amino-5-(phenylazo)-" is expected to cause a bathochromic (red) shift of the λmax compared to unsubstituted azobenzene.

The spectrophotometric analysis of azo dyes is a well-established technique. researchgate.net For quantitative analysis, a calibration curve is typically constructed by measuring the absorbance of a series of standard solutions of known concentrations at the λmax. According to Beer-Lambert's law, the absorbance is directly proportional to the concentration of the analyte.

The study of various reactive azo dyes has shown λmax values ranging from 415 nm to 666 nm, depending on their specific structures. worldwidejournals.com It is anticipated that the λmax of "2-Naphthalenol, 8-amino-5-(phenylazo)-" would fall within this range. The exact λmax would need to be determined experimentally by scanning a solution of the pure compound over the UV-Visible range.

Method Development for Impurity Profiling

Impurity profiling is a critical aspect of the quality control of any chemical substance, including "2-Naphthalenol, 8-amino-5-(phenylazo)-". The development of a robust analytical method to detect, identify, and quantify impurities is essential to ensure the purity and consistency of the compound. HPLC and UPLC are the methods of choice for this purpose due to their high resolving power.

The development of a stability-indicating HPLC method for impurity profiling involves subjecting the compound to stress conditions such as acid, base, oxidation, heat, and light to induce degradation. The analytical method must be able to separate the parent compound from all the degradation products and any process-related impurities.

The HPLC method suggested for the analysis of "2-Naphthalenol, 8-amino-5-(phenylazo)-" can be adapted and validated for impurity profiling. sielc.com The validation would include parameters such as specificity, linearity, range, accuracy, precision, and robustness, in accordance with established guidelines. The use of a photodiode array (PDA) detector can aid in assessing peak purity and in identifying impurities by comparing their UV-Vis spectra to that of the main compound.

For the identification of unknown impurities, preparative HPLC can be used for their isolation, followed by structural elucidation using techniques such as mass spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy. sielc.com

Degradation and Transformation Pathways of 2 Naphthalenol, 8 Amino 5 Phenylazo

Photodegradation Mechanisms

Photodegradation involves the breakdown of chemical compounds by light energy. For azo dyes, this process can occur through direct photolysis or, more efficiently, through photocatalysis, often employing semiconductor materials like titanium dioxide (TiO₂) or copper(I) oxide (Cu₂O) under UV or visible light. researchgate.netresearchgate.netmdpi.com

The general mechanism of photocatalysis involves the generation of highly reactive oxygen species (ROS) upon irradiation of the catalyst. When the photocatalyst absorbs photons with energy equal to or greater than its band gap, an electron-hole pair (e⁻/h⁺) is created. The photogenerated holes (h⁺) can react with water or hydroxide ions to form hydroxyl radicals (•OH), while electrons (e⁻) can react with molecular oxygen to produce superoxide radicals (•O₂⁻). researchgate.net These ROS are powerful oxidizing agents that can attack the azo dye molecule, leading to its degradation.

For 2-Naphthalenol, 8-amino-5-(phenylazo)-, the photodegradation process is expected to proceed via several steps:

Azo Bond Cleavage : The -N=N- bond is a primary target for oxidative attack by hydroxyl radicals, leading to the fragmentation of the molecule.

Hydroxylation : The aromatic rings (both the naphthalene (B1677914) and phenyl moieties) can be hydroxylated by •OH radicals.

Ring Opening : Subsequent attack by ROS can lead to the opening of the aromatic rings, breaking them down into smaller aliphatic acids and aldehydes.

Mineralization : Ideally, the process continues until the organic molecule is completely converted into carbon dioxide, water, and inorganic ions (e.g., nitrate from the amino group).

Studies on similar compounds like 2-naphthol (B1666908) have shown that photocatalytic degradation is significantly influenced by factors such as catalyst type and concentration, pH, and the presence of other oxidants like hydrogen peroxide (H₂O₂), which can enhance the generation of hydroxyl radicals. researchgate.netmdpi.com

Electrochemical Degradation Studies

Electrochemical degradation is an advanced oxidation process that utilizes an electric current to break down pollutants. The electro-Fenton process is a particularly effective method for degrading recalcitrant organic compounds like 2-naphthol, a structural component of the target molecule. mdpi.com

In a typical electro-Fenton system, hydroxyl radicals are generated in situ through the reaction of hydrogen peroxide with ferrous ions (Fe²⁺), as shown in the classic Fenton reaction: Fe²⁺ + H₂O₂ → Fe³⁺ + •OH + OH⁻

The hydrogen peroxide is continuously produced at the cathode via the reduction of oxygen, while Fe²⁺ can be regenerated by the reduction of Fe³⁺. mdpi.com These highly reactive hydroxyl radicals then oxidize the organic pollutant.

The degradation of 2-Naphthalenol, 8-amino-5-(phenylazo)- via this method would likely follow a pathway involving:

Oxidative cleavage of the azo bond by hydroxyl radicals.

Oxidation of the resulting aromatic amines (aniline and a diamino-naphthalenol derivative).

Hydroxylation and subsequent opening of the aromatic rings.

Further oxidation of the aliphatic intermediates to simpler organic acids and eventually mineralization to CO₂, H₂O, and inorganic ions.

Studies on 2-naphthol have demonstrated high removal efficiency using a three-dimensional electro-Fenton system, indicating that this technology could be effective for the complete mineralization of complex naphthalene-based dyes. mdpi.com

Biotransformation and Biodegradation Processes

Biotransformation and biodegradation involve the breakdown of organic compounds by microorganisms like bacteria and fungi. nih.govresearchgate.net The degradation of azo dyes is typically a two-stage process, often requiring both anaerobic and aerobic conditions for complete mineralization. researchgate.netresearchgate.net

Azo Reductase Activity (Anaerobic Pathway)

Under anaerobic (oxygen-deficient) conditions, the primary mechanism for the breakdown of azo dyes is the reductive cleavage of the azo bond (-N=N-). researchgate.netnih.gov This reaction is catalyzed by enzymes called azoreductases, which are produced by a wide variety of bacteria, including those found in sediments, wastewater treatment plants, and the human intestine. nih.govsemanticscholar.orgasm.org

Azoreductases are typically NAD(P)H-dependent enzymes that transfer electrons to the azo bond, breaking it and forming two aromatic amines. nih.govasm.org For 2-Naphthalenol, 8-amino-5-(phenylazo)-, this initial step would yield aniline (B41778) and 1,8-diamino-2-naphthol.

Anaerobic/Aerobic Pathways

While the initial decolorization (azo bond cleavage) occurs efficiently under anaerobic conditions, the resulting aromatic amines are often resistant to further degradation without oxygen. researchgate.net Many of these amines are also potentially toxic and carcinogenic. asm.orgnih.gov

Therefore, a sequential anaerobic-aerobic process is often required for complete degradation.

Anaerobic Stage : Reductive cleavage of the azo bond to form aromatic amines.

Aerobic Stage : The aromatic amines are then degraded by different microbial communities under aerobic conditions. nih.gov This stage involves enzymes like monooxygenases and dioxygenases that hydroxylate the aromatic rings, making them susceptible to ring cleavage and subsequent metabolism.

Some specialized bacteria, such as Sphingomonas species, have been shown to be capable of mineralizing certain azo dyes under purely aerobic conditions, though this is less common. researchgate.net Fungi, particularly white-rot fungi like Phanerochaete chrysosporium, can also degrade azo dyes aerobically using powerful, non-specific extracellular enzymes like lignin peroxidases. nih.gov

Identification of Degradation Products and Intermediates

Identifying the intermediate products formed during degradation is key to understanding the transformation pathway and assessing the potential toxicity of the effluent. The products vary depending on the degradation method used.

During Biotransformation: Under anaerobic conditions, the primary intermediates are the aromatic amines resulting from azo bond cleavage.

Aniline

1,8-Diamino-2-naphthol

Further aerobic degradation of these amines would lead to hydroxylated intermediates. For example, aniline can be transformed into catechol, which is then subject to ring cleavage. ethz.ch The degradation of 1,8-diamino-2-naphthol would proceed through similar hydroxylation and ring-opening steps.

During Electrochemical/Photocatalytic Degradation: These advanced oxidation processes generate a more complex mixture of intermediates due to the non-specific attack by hydroxyl radicals. Studies on the degradation of 2-naphthol, a related structure, have identified several intermediates. mdpi.com

| Degradation Method | Parent Compound Analyzed | Identified Intermediates/Products |

|---|---|---|

| Anaerobic Biotransformation | Sudan Dyes (e.g., 1-phenylazo-2-naphthol) | Aniline, 1-amino-2-naphthol, other substituted anilines |

| Electro-Fenton | 2-Naphthol | Naphthalene, Benzoic acid, β-naphthoquinone, 1,2-naphthalenedione, Phenol (B47542) |

| Aerobic Biotransformation | Aniline (a predicted product) | Catechol |

Table 1: Identified degradation products from studies on 2-Naphthalenol, 8-amino-5-(phenylazo)- and structurally related compounds.

Mechanistic Studies of Azo Bond Cleavage

The cleavage of the azo bond is the critical initial step in the degradation and decolorization of 2-Naphthalenol, 8-amino-5-(phenylazo)-. The mechanism of this cleavage differs significantly between reductive (biological) and oxidative (chemical) processes.

Reductive Cleavage Mechanism (Enzymatic) The enzymatic cleavage by azoreductases involves the transfer of reducing equivalents, typically from NADH or NADPH, to the azo bond. semanticscholar.org The enzyme binds the azo dye and the electron donor. Electrons are transferred, likely via a flavin mononucleotide (FMN) cofactor within the enzyme, to the nitrogen-nitrogen double bond. This reduction destabilizes the bond, leading to its cleavage and the formation of the corresponding aromatic amines. The process is highly efficient under anaerobic conditions.

Oxidative Cleavage Mechanism In oxidative degradation pathways, such as photocatalysis, the electro-Fenton process, or enzymatic oxidation by cytochrome P450 (CYP) enzymes, the mechanism is different. nih.govresearchgate.net

Exploration of Biological and Biochemical Interactions Mechanism Focused

In Vitro Studies of Antimicrobial Activity Mechanisms

Azo compounds containing a naphthol moiety have demonstrated notable antimicrobial properties in various laboratory studies. nih.gov The mechanism of their action is multifaceted, involving interactions with microbial cellular structures and metabolic pathways.

Evaluation against Bacterial Strains and Fungi (e.g., Gram-positive, Gram-negative)

Derivatives of 2-naphthol (B1666908) linked to an azo group have been systematically evaluated against a spectrum of pathogenic microorganisms. These studies reveal that the compounds often exhibit broad-spectrum activity, inhibiting the growth of both Gram-positive and Gram-negative bacteria, as well as fungi.

For instance, research on 1-phenylazo-2-naphthol and its analogs has shown activity against several key pathogens. nih.govconscientiabeam.com In one study, a series of 2-naphtholic and phenolic azo compounds were tested against three Gram-positive bacteria (Staphylococcus aureus, Streptococcus pyogenes, Enterococcus faecalis), three Gram-negative bacteria (Salmonella typhi, Pseudomonas aeruginosa, Escherichia coli), and the fungus Candida albicans. nih.gov All eight synthesized compounds in this particular study showed some degree of antimicrobial activity against the tested human pathogens. nih.gov Another investigation found that 1-(1-phenylazo)-2-naphthol exhibited inhibitory effects against Staphylococcus aureus and E. coli, although it was not effective against Aspergillus fumigatus. conscientiabeam.com

The minimum inhibitory concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism, is a key metric in these evaluations. For a series of naphthol-based azo dyes, MIC values indicated varied efficacy depending on the specific chemical structure of the dye and the target microorganism. nih.gov For example, one derivative, (E)-4-((2-hydroxynaphthalen-1-yl) diazenyl) benzoic acid, was most active against Salmonella typhi and Streptococcus pyogenes with an MIC of 62.5 μg/mL. nih.gov

Below is an interactive data table summarizing the antimicrobial activity of selected 2-naphthol azo compounds against various microbial strains.

| Compound | Microorganism | Type | Activity/Result (MIC in μg/mL) | Source |

|---|---|---|---|---|

| (E)-4-((2-hydroxynaphthalen-1-yl) diazenyl) benzoic acid | Salmonella typhi | Gram-negative | 62.5 | nih.gov |

| (E)-4-((2-hydroxynaphthalen-1-yl) diazenyl) benzoic acid | Streptococcus pyogenes | Gram-positive | 62.5 | nih.gov |

| (E)-4-((2-hydroxynaphthalen-1-yl) diazenyl) benzoic acid | Staphylococcus aureus | Gram-positive | Good activity noted | nih.gov |

| (E)-4-((2-hydroxynaphthalen-1-yl) diazenyl) benzene (B151609) sulphonamide | Escherichia coli | Gram-negative | Significant activity | nih.gov |

| (E)-4-((2-hydroxynaphthalen-1-yl) diazenyl) benzene sulphonamide | Candida albicans | Fungus | Significant activity | nih.gov |

| 1-(1-Phenylazo)-2-naphthol | Staphylococcus aureus | Gram-positive | Inhibition observed (MIC: 200 µg/mL) | conscientiabeam.com |

| 1-(1-Phenylazo)-2-naphthol | Escherichia coli | Gram-negative | Inhibition observed (MIC: 200 µg/mL) | conscientiabeam.com |

| 1-(1-Phenylazo)-2-naphthol | Aspergillus fumigatus | Fungus | Resistant | conscientiabeam.com |

Role of the Azo Moiety in Antimicrobial Potency

The azo group (–N=N–) is not merely a chromophore responsible for the color of these compounds but is integral to their biological activity. sphinxsai.comnih.gov Studies comparing the antimicrobial effects of 2-naphthol with its azo-coupled derivatives have demonstrated that the introduction of the azo moiety significantly enhances antimicrobial potency. researchgate.net It has been reported that the presence of the azo group contributed to more than 60% of the antibacterial activity exhibited by an azo-2-naphthol compound when tested against various bacteria. researchgate.net

The antimicrobial efficacy of azobenzene (B91143) compounds is also influenced by the nature and position of other substituents on the aromatic rings. nih.gov For example, molecules featuring electron-withdrawing groups, such as chlorine or nitro groups, have shown excellent antimicrobial activity against bacteria and fungi. nih.gov The azo linkage, in conjunction with the naphthol ring and other functional groups, creates a molecular structure capable of interfering with essential life processes in microorganisms.

Antioxidant Activity Investigations (e.g., Free Radical Scavenging)

The investigation of antioxidant properties is crucial for understanding the therapeutic potential of chemical compounds. Phenolic compounds are well-known for their ability to act as free radical scavengers. nih.gov Derivatives of 2-naphthol have been evaluated for their antioxidant capacity using standard assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging methods. researchgate.net

In these assays, the ability of a compound to donate a hydrogen atom or an electron to neutralize the stable free radicals is measured spectrophotometrically. researchgate.net Studies on 1-organoselanyl-naphthalen-2-ols, which are derivatives of 2-naphthol, have shown that these compounds exhibit antioxidant activity by effectively scavenging DPPH and ABTS radicals. researchgate.net This suggests that the naphthol ring system, a core component of 2-Naphthalenol, 8-amino-5-(phenylazo)-, is a key contributor to antioxidant potential. The presence of the hydroxyl (-OH) and amino (-NH2) groups on the naphthol ring is expected to enhance this activity by facilitating the donation of hydrogen atoms to neutralize free radicals.

Interactions with Biomolecules (e.g., Protein Binding, DNA Cleavage Studies)

The biological effects of many therapeutic agents are predicated on their ability to interact with essential biomolecules like proteins and nucleic acids. Azo compounds are known to be involved in a variety of biological reactions, including the inhibition of DNA, RNA, and protein synthesis. sphinxsai.com

Studies on structurally related metal hydrazone complexes provide insight into potential mechanisms. These complexes have been shown to interact with DNA, with evidence suggesting an intercalative mode of binding, where the molecule inserts itself between the base pairs of the DNA double helix. nih.gov Furthermore, some of these compounds have demonstrated the ability to cleave plasmid DNA. nih.gov

Interactions with proteins have also been investigated. For example, synchronous fluorescence spectra have been used to show that certain metal complexes can bind to bovine serum albumin (BSA), a model protein, and induce conformational changes. nih.gov Such interactions are significant as they can alter the physiological function of the protein. Given these findings in related compounds, it is plausible that 2-Naphthalenol, 8-amino-5-(phenylazo)- could also interact with proteins and nucleic acids, which may form the basis of its antimicrobial or other biological activities.

Potential as Biochemical Probes or Reagents in Assays

The distinct physicochemical properties of azo dyes, particularly their intense color, make them suitable candidates for use as biochemical probes and analytical reagents. sphinxsai.com The color of these compounds is a direct result of the extended π-conjugated system created by the azo linkage between aromatic rings.

This chromophoric property is the basis for their widespread use as indicators in chemical titrations and as stains in microscopy. Their ability to bind to biomolecules, such as proteins, suggests they could be developed into specific probes for detecting or quantifying these molecules in biochemical assays. nih.gov For instance, a change in the color or fluorescence of the azo dye upon binding to a target protein could be used to monitor binding events or conformational changes, forming the basis of a sensor or diagnostic tool.

Future Research Directions and Emerging Trends

Novel Synthetic Routes and Sustainable Chemistry Approaches

The traditional synthesis of azo dyes, including 2-Naphthalenol, 8-amino-5-(phenylazo)-, typically involves diazotization and coupling reactions that often require harsh acidic conditions, low temperatures for diazonium salt stability, and the use of organic solvents. researchgate.nettandfonline.comunb.ca Future research is increasingly focused on developing novel synthetic routes that align with the principles of green and sustainable chemistry.

A significant emerging trend is the adoption of solvent-free reaction conditions. researchgate.nettandfonline.com Grinding techniques, for instance, represent a simple, efficient, and environmentally benign approach to azo dye synthesis. researchgate.net Research into solid acid catalysts, such as nano silica (B1680970) supported boron trifluoride (nano BF₃·SiO₂), has shown promise in facilitating diazotization and coupling reactions at room temperature without the need for a liquid medium. researchgate.nettandfonline.com This method not only simplifies the procedure and reduces reaction times but also enhances the stability of the intermediate diazonium salts, which are notoriously unstable in traditional systems. researchgate.net Adapting these solvent-free and solid-phase methodologies for the synthesis of 2-Naphthalenol, 8-amino-5-(phenylazo)- could lead to significantly higher yields, easier product isolation, and a drastic reduction in hazardous waste. researchgate.nettandfonline.com

Future investigations will likely explore a wider range of solid catalysts and mechanochemical methods to optimize the synthesis of this and related amino-naphthalenol dyes. The goal is to create processes that are not only more efficient but also inherently safer and more cost-effective. researchgate.net

| Parameter | Traditional Synthesis | Emerging Sustainable Synthesis |

| Solvent | Typically aqueous acid or organic solvents | Solvent-free (grinding) |

| Catalyst | Strong mineral acids (e.g., HCl) | Reusable solid acids (e.g., nano BF₃·SiO₂) |

| Temperature | Low temperatures required (0-5 °C) | Room temperature |

| Reaction Time | Longer reaction times | Rapid, often within minutes |

| Waste Generation | Significant acidic and organic waste | Minimal waste, catalyst can be recycled |

| Stability | Diazonium salt intermediates are often unstable | Enhanced stability of diazonium intermediates |

Advanced Spectroscopic Characterization Techniques

While standard spectroscopic techniques such as UV-visible, Infrared (IR), and Nuclear Magnetic Resonance (NMR) spectroscopy are routinely used to confirm the structure of newly synthesized azo dyes, future research will leverage more advanced and sophisticated methods for a deeper characterization of 2-Naphthalenol, 8-amino-5-(phenylazo)-. researchgate.net

Detailed one-dimensional (¹H and ¹³C) and two-dimensional NMR spectroscopy (such as COSY, HSQC, and HMBC) will be crucial for unambiguously assigning all proton and carbon signals, providing definitive insights into the compound's connectivity and spatial arrangement. High-resolution mass spectrometry (HRMS) will be essential for confirming the exact molecular formula. researchgate.net

Computational studies, such as Density Functional Theory (DFT), will be increasingly integrated with experimental data. These theoretical calculations can predict spectroscopic properties, molecular orbitals (HOMO-LUMO), and electronic transitions, offering a more profound understanding of the structure-property relationships that govern the dye's optical and electronic behavior. acs.org

| Technique | Anticipated Data for 2-Naphthalenol, 8-amino-5-(phenylazo)- | Research Focus |

| UV-Visible Spectroscopy | Absorption maxima (λmax) in the visible region due to π-π* transitions of the conjugated azo system. researchgate.netjournalijar.com | Studying solvatochromic effects and pH-dependent spectral shifts. |

| Infrared (IR) Spectroscopy | Characteristic peaks for O-H, N-H, N=N, and C-N stretching vibrations. | Investigating azo-hydrazone tautomerism and hydrogen bonding. |

| ¹H and ¹³C NMR Spectroscopy | A complex pattern of signals in the aromatic region, confirming the specific substitution pattern on the naphthol and phenyl rings. researchgate.net | Definitive structural elucidation and purity assessment. |

| High-Resolution Mass Spectrometry (HRMS) | Precise mass-to-charge ratio to confirm the elemental composition (C₁₆H₁₃N₃O). researchgate.net | Unambiguous molecular formula determination. |

| X-ray Crystallography | Detailed 3D structure, bond lengths, angles, and intermolecular interactions. | Understanding solid-state packing and structure-property correlations. |

Integration with Nanotechnology for Enhanced Functionality

A significant and rapidly advancing research frontier is the integration of azo dyes with nanotechnology. researchgate.net This synergy has the potential to create novel hybrid materials with enhanced functionality for applications in sensing, biomedical imaging, and drug delivery. researchgate.neteurekaselect.comnih.gov

Future research on 2-Naphthalenol, 8-amino-5-(phenylazo)- will likely focus on its conjugation to various nanoparticles. The presence of amino (-NH₂) and hydroxyl (-OH) functional groups on the dye molecule makes it an ideal candidate for covalent attachment to the surface of functionalized nanoparticles, such as those made from dextran, silica, or gold. biopal.com For example, nanoparticles with available amine groups on their surface could be conjugated with the dye to create novel probes for in vivo optical imaging. biopal.com

The development of chemosensors is another promising direction. The azo-naphthalenol structure can act as a ligand, forming complexes with specific metal ions. jchemrev.com Immobilizing the dye on a nanoparticle surface could amplify the detection signal, leading to highly sensitive and selective sensors for environmental monitoring or clinical diagnostics. Furthermore, the photoresponsive nature of the azo group, which can undergo reversible trans-cis isomerization upon light irradiation, could be harnessed. Integrating 2-Naphthalenol, 8-amino-5-(phenylazo)- into nanocarriers could lead to the development of photo-triggered drug delivery systems, where the release of a therapeutic agent is controlled by an external light stimulus. eurekaselect.comnih.gov

In-depth Mechanistic Understanding of Biological Activities